molecular formula C18H26O3 B180659 4-Octanoylphenethyl acetate CAS No. 162358-03-4

4-Octanoylphenethyl acetate

Cat. No. B180659
Key on ui cas rn: 162358-03-4
M. Wt: 290.4 g/mol
InChI Key: YRGCTTARENKHBN-UHFFFAOYSA-N
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Patent
US06284915B1

Procedure details

A solution (18.8 ml) of 28% sodium methylate in methanol was added to a solution of the material (280 g) which contains 2-(4-octanoyl phenyl)ethyl acetate obtained in the step A as a major component in methanol (200 ml), and the solution was stirred at room temperature for 1 hour. Suspension of Amberlite IR-120B in methanol (98 ml) was added to the solution, and the mixture was filtered. The filtrate was concentrated, and the residue was recrystallized from hexane-ethyl acetate (10:1) to obtain 4′-(2-hydroxy ethyl)octanophenone (138 g) in the form of colorless crystal.
Name
sodium methylate
Quantity
18.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
material
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
98 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].C([O:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([C:16](=[O:24])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[CH:12][CH:11]=1)(=O)C>CO>[OH:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([C:16](=[O:24])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
sodium methylate
Quantity
18.8 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
material
Quantity
280 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCCC1=CC=C(C=C1)C(CCCCCCC)=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
98 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from hexane-ethyl acetate (10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCCC1=CC=C(C=C1)C(CCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 138 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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